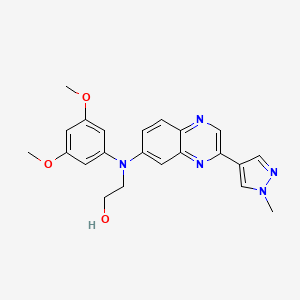![molecular formula C18H18N4O4 B13354511 2-[(4-hydroxy-6-methylpyridin-3-yl)oxy]-N-[2-(4-oxoquinazolin-3(4H)-yl)ethyl]acetamide](/img/structure/B13354511.png)
2-[(4-hydroxy-6-methylpyridin-3-yl)oxy]-N-[2-(4-oxoquinazolin-3(4H)-yl)ethyl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(6-methyl-4-oxo-1,4-dihydro-3-pyridinyl)oxy]-N-[2-(4-oxo-3(4H)-quinazolinyl)ethyl]acetamide is a complex organic compound that features both pyridine and quinazoline moieties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(6-methyl-4-oxo-1,4-dihydro-3-pyridinyl)oxy]-N-[2-(4-oxo-3(4H)-quinazolinyl)ethyl]acetamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyridine and quinazoline intermediates, followed by their coupling through an acetamide linkage.
Preparation of Pyridine Intermediate: The pyridine intermediate can be synthesized by reacting 6-methyl-4-oxo-1,4-dihydro-3-pyridinecarboxylic acid with appropriate reagents under controlled conditions.
Preparation of Quinazoline Intermediate: The quinazoline intermediate is prepared by reacting 4-oxo-3(4H)-quinazolinecarboxylic acid with suitable reagents.
Coupling Reaction: The final step involves coupling the pyridine and quinazoline intermediates through an acetamide linkage using reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in an appropriate solvent like dichloromethane.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and microwave-assisted synthesis can be employed to enhance reaction efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
2-[(6-methyl-4-oxo-1,4-dihydro-3-pyridinyl)oxy]-N-[2-(4-oxo-3(4H)-quinazolinyl)ethyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur at the acetamide linkage or the aromatic rings using reagents like alkyl halides or sulfonyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride (NaH).
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted acetamides or aromatic compounds.
Aplicaciones Científicas De Investigación
2-[(6-methyl-4-oxo-1,4-dihydro-3-pyridinyl)oxy]-N-[2-(4-oxo-3(4H)-quinazolinyl)ethyl]acetamide has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific properties.
Mecanismo De Acción
The mechanism of action of 2-[(6-methyl-4-oxo-1,4-dihydro-3-pyridinyl)oxy]-N-[2-(4-oxo-3(4H)-quinazolinyl)ethyl]acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. For example, it may inhibit the activity of certain kinases or proteases, leading to downstream effects on cell signaling and function.
Comparación Con Compuestos Similares
Similar Compounds
- **2-[(6-methyl-4-oxo-1,4-dihydro-3-pyridinyl)oxy]-N-[2-(4-oxo-3(4H)-quinazolinyl)ethyl]acetamide shares structural similarities with other pyridine-quinazoline derivatives, such as:
- 2-[(6-methyl-4-oxo-1,4-dihydro-3-pyridinyl)oxy]-N-[2-(4-oxo-3(4H)-quinazolinyl)ethyl]acetamide
- 2-[(6-methyl-4-oxo-1,4-dihydro-3-pyridinyl)oxy]-N-[2-(4-oxo-3(4H)-quinazolinyl)ethyl]acetamide
Uniqueness
The uniqueness of 2-[(6-methyl-4-oxo-1,4-dihydro-3-pyridinyl)oxy]-N-[2-(4-oxo-3(4H)-quinazolinyl)ethyl]acetamide lies in its specific substitution pattern and the presence of both pyridine and quinazoline moieties. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Propiedades
Fórmula molecular |
C18H18N4O4 |
|---|---|
Peso molecular |
354.4 g/mol |
Nombre IUPAC |
2-[(6-methyl-4-oxo-1H-pyridin-3-yl)oxy]-N-[2-(4-oxoquinazolin-3-yl)ethyl]acetamide |
InChI |
InChI=1S/C18H18N4O4/c1-12-8-15(23)16(9-20-12)26-10-17(24)19-6-7-22-11-21-14-5-3-2-4-13(14)18(22)25/h2-5,8-9,11H,6-7,10H2,1H3,(H,19,24)(H,20,23) |
Clave InChI |
JIMPZAUGOXZOFR-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=O)C(=CN1)OCC(=O)NCCN2C=NC3=CC=CC=C3C2=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


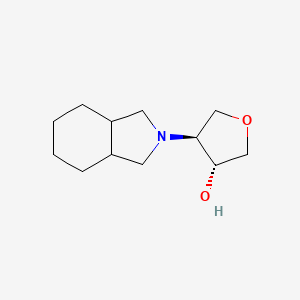
![6-(2-Fluorophenyl)-3-[1-(methylsulfonyl)-4-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13354444.png)
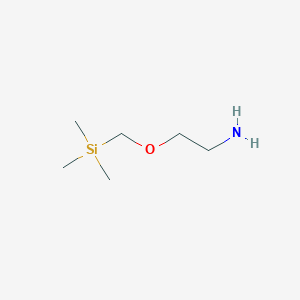

![2-[(4-fluorophenyl)(1H-indol-3-yl)methyl]-1H-indene-1,3(2H)-dione](/img/structure/B13354456.png)
![tert-Butyl 5-benzylhexahydro-1H-furo[3,4-c]pyrrole-3a-carboxylate](/img/structure/B13354461.png)
![3-{2-[(2-Chloro-6-fluorobenzyl)oxy]phenyl}acrylamide](/img/structure/B13354466.png)
![2-isopropyl-N-[2-(1H-pyrrol-1-yl)ethyl]-4-quinolinecarboxamide](/img/structure/B13354468.png)
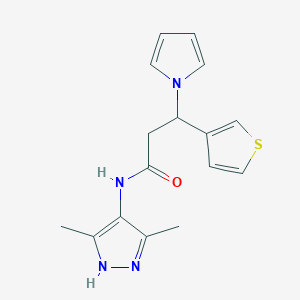
![3-[6-(3-Iodophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]-2-methylimidazo[1,2-a]pyridine](/img/structure/B13354484.png)
![1-Bromo-7-chlorodibenzo[b,d]thiophene](/img/structure/B13354488.png)
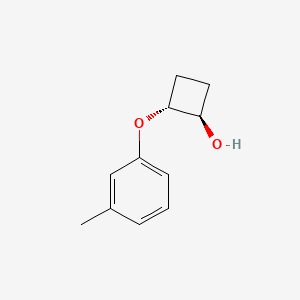
![Allyl 3-{3-[1-(methylsulfonyl)-3-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}phenyl ether](/img/structure/B13354495.png)
